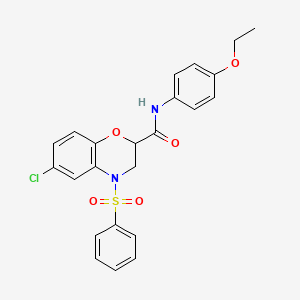![molecular formula C23H21ClN2O2S B11228754 N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11228754.png)
N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the phenyl and chlorophenyl groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Attachment of the Phenyl and Chlorophenyl Groups: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as iron under acidic conditions (Bechamp reduction) can be used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Studies: The compound can be used to study the interactions of thiophene derivatives with biological targets, such as enzymes and receptors.
Material Science: Thiophene derivatives are known for their electronic properties, making them useful in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, thiophene derivatives are known to inhibit succinate dehydrogenase, an enzyme involved in mitochondrial respiration .
Comparison with Similar Compounds
Similar Compounds
Penthiopyrad: A thiophene-based fungicide that inhibits succinate dehydrogenase.
Tipepidine: A thiophene derivative used as an antitussive agent.
Uniqueness
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a thiophene ring with a chlorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.
Properties
Molecular Formula |
C23H21ClN2O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H21ClN2O2S/c24-17-10-8-16(9-11-17)23(12-1-2-13-23)22(28)26-19-6-3-5-18(15-19)25-21(27)20-7-4-14-29-20/h3-11,14-15H,1-2,12-13H2,(H,25,27)(H,26,28) |
InChI Key |
SDHBDFLQHDVGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228693.png)
![6-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228694.png)
![3-Methyl-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide](/img/structure/B11228695.png)
![7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228700.png)
![N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11228702.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228711.png)

![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228723.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11228730.png)
![7-(3,4-Dimethoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228731.png)
![N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11228761.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11228766.png)
![5-phenyl-N-[4-(propan-2-yl)phenyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228773.png)
![7-(2,3-Dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11228776.png)
